![molecular formula C19H22N2O3S B5903533 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide](/img/structure/B5903533.png)
3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and spread of cancer cells.
Wirkmechanismus
Studies: Further studies on the mechanism of action of 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide may lead to the development of more potent and selective inhibitors.
In conclusion, 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide is a promising anti-cancer agent that has shown potent activity in preclinical models. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide in lab experiments include its potent anti-tumor activity, favorable pharmacokinetic profile, and minimal toxicity. However, the complex synthesis process and high cost may limit its use in some settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide. These include:
1. Combination therapy: 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide may be used in combination with other cancer therapies to enhance their efficacy and overcome resistance.
2. Biomarker identification: Identifying biomarkers that predict response to 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide may help to identify patients who are most likely to benefit from the drug.
3. Clinical trials: Clinical trials are ongoing to evaluate the safety and efficacy of 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide in humans, and further research in this area may lead to its approval for clinical use.
4.
Synthesemethoden
The synthesis of 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide involves a multi-step process that requires several chemical reactions. The first step involves the preparation of a key intermediate compound, which is then further modified to form the final product. The process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide has been extensively studied in preclinical models and has shown potent anti-tumor activity against various types of cancer, including lymphoma, leukemia, and solid tumors. It has also been shown to be effective in overcoming resistance to other cancer therapies.
Eigenschaften
IUPAC Name |
3-acetamido-N-(oxolan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14(22)20-17-5-2-4-16(10-17)19(23)21(11-15-7-9-25-13-15)12-18-6-3-8-24-18/h2,4-5,7,9-10,13,18H,3,6,8,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLGWKBYRQJMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N(CC2CCCO2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.